molecular formula C19H16F2N4O2 B2505642 1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396765-98-2

1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2505642
CAS No.: 1396765-98-2
M. Wt: 370.36
InChI Key: ZUFKALMZFZIPFW-UHFFFAOYSA-N
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Description

1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a difluorobenzoyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the difluorobenzoyl group and the piperazine ring. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings to facilitate the desired transformations.

Scientific Research Applications

1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-difluorobenzoyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    1-(3,4-difluorobenzoyl)piperazine: Lacks the pyrazolo[1,5-a]pyridine moiety, resulting in different chemical and biological properties.

    4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine:

The presence of both the difluorobenzoyl and pyrazolo[1,5-a]pyridine groups in the compound provides a unique combination of properties that can be leveraged for specific research and industrial applications.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c20-15-5-4-13(11-16(15)21)18(26)23-7-9-24(10-8-23)19(27)14-12-22-25-6-2-1-3-17(14)25/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFKALMZFZIPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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